2-chloroprop-2-en-1-yl 3-(1H-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound that features a unique combination of bicyclic and triazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile . The resulting adduct is then functionalized with a benzotriazole moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, other substituted triazoles.
Scientific Research Applications
2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to form strong non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Shares the benzotriazole moiety and exhibits similar reactivity in nucleophilic substitution reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar bicyclic structure but lacks the benzotriazole moiety.
Uniqueness
2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the combination of the bicyclic structure and the benzotriazole moiety, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-chloroprop-2-enyl 3-(benzotriazole-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c1-10(19)9-25-18(24)16-12-7-6-11(8-12)15(16)17(23)22-14-5-3-2-4-13(14)20-21-22/h2-7,11-12,15-16H,1,8-9H2 |
InChI Key |
WWKVRJPSDCXLQD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC(=O)C1C2CC(C1C(=O)N3C4=CC=CC=C4N=N3)C=C2)Cl |
Origin of Product |
United States |
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